molecular formula C21H24N2O3S B2895177 N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-49-3

N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2895177
CAS No.: 898419-49-3
M. Wt: 384.49
InChI Key: ZJFCRGJHPROXSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the available resources. It likely contains structural elements common to 4-hydroxy-2-quinolones .

Scientific Research Applications

Biological Activities and Therapeutic Potential

N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide belongs to the class of sulfonamides, a significant group of drugs known for their diverse pharmacological activities. Sulfonamides exhibit various biological activities, such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects (Ghomashi, Ghomashi, Aghaei, & Massah, 2022). The diversity in the R and R' moieties of the sulfonamide group allows for a broad range of biological activities, making them potential candidates for treating various health conditions.

Chemical Properties and Synthesis

The compound is part of a broader family of quinolines, which are known for their interesting chemical properties and reactions. For instance, research has explored the synthesis of pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes, focusing on their photophysical properties in both solid and solution states (Kiruthika, Nandakumar, & Perumal, 2014). These properties are crucial in the development of new drugs and materials with specific desired characteristics.

Properties

IUPAC Name

N-butyl-11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-2-3-12-23(18-7-5-4-6-8-18)27(25,26)19-14-16-9-10-20(24)22-13-11-17(15-19)21(16)22/h4-8,14-15H,2-3,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCRGJHPROXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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